N-hydroxyalanine

Description

Conceptual Frameworks and Research Trajectories of N-Hydroxylamines

The study of N-hydroxylamines encompasses a wide array of research avenues, driven by their versatile reactivity and presence in various biological and synthetic contexts. Conceptually, N-hydroxylamines are characterized by the presence of a hydroxyl group attached to a nitrogen atom (R-NH-OH), which can be further substituted on the nitrogen or oxygen atoms. This functional group imparts unique chemical properties, enabling their use in diverse applications.

Key Research Trajectories:

Organic Synthesis: Hydroxylamines, including their N-substituted derivatives, serve as important reagents and intermediates in organic synthesis. Simple hydroxylamine (B1172632) (NH₂OH) is a base and a reducing agent, playing a role in the synthesis of Nylon-6 and in various organic transformations wikipedia.org. N-phenylhydroxylamine is utilized in the formation of amines and as a reagent in analytical chemistry and the dye industry solubilityofthings.com. More complex N,O-dialkylhydroxylamines (NODHA) are valuable intermediates for synthesizing intricate nitrogen-containing compounds, natural products, and biologically active amines, offering routes to aldehydes and ketones researchgate.net. N,N-di-tert-butylhydroxylamine hydrochloride is employed for introducing hydroxylamine functionality and in reductive amination reactions ontosight.ai.

Medicinal Chemistry and Drug Discovery: N-hydroxylamines are increasingly explored in medicinal chemistry. The N,N,O-trisubstituted hydroxylamine moiety is being investigated as a bioisostere, offering potential improvements in metabolic stability and reduced plasma protein binding compared to traditional functional groups nih.govacs.orgnih.gov. This class of compounds challenges the historical perception of hydroxylamines as "structural alerts," opening new avenues in drug design uga.edu. Furthermore, N-substituted hydroxylamines (N-HA) have demonstrated significant antibacterial activity by inhibiting bacterial ribonucleotide reductase (RNR) and reducing biofilm biomass, positioning them as potential agents against drug-resistant bacteria nih.govnih.govacs.org. Oximes and hydroxylamines, in general, are recognized for their anti-inflammatory, antimicrobial, antioxidant, and anticancer properties researchgate.net.

Biochemistry and Biological Processes: Hydroxylamines play roles in biological systems, such as in nitrification processes where they are intermediates in ammonia (B1221849) oxidation wikipedia.orgpnas.org. They have also been shown to cleave specific peptide bonds wikipedia.org and are studied for their potential in DNA modification wikipedia.org.

Peptide Chemistry: N-hydroxylamines are utilized as additives in peptide synthesis researchgate.net. Specialized ligation strategies, such as the α-ketoacid–hydroxylamine (KAHA) ligation, enable the chemoselective coupling of peptide segments ethz.chnih.gov. The development of N-hydroxy-peptides (NHPs) incorporates N-hydroxyamino acid residues into peptide backbones, influencing their conformational properties and stability nih.govrsc.orgrsc.org.

Significance of N-hydroxyalanine in Contemporary Chemical and Biological Sciences

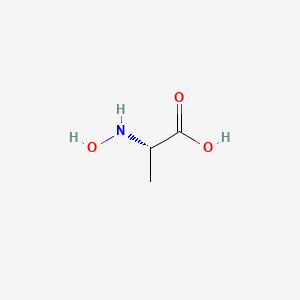

This compound, also known by synonyms such as Hydroxyalanine or N-Hydroxy-L-alanine, is an α-N-hydroxyamino acid with the molecular formula C₃H₇NO₃ and a molecular weight of 105.09 g/mol nih.gov. Its significance in current research is primarily rooted in its role as a modified amino acid, particularly within the field of peptide chemistry and the study of bioactive natural products.

Key Contributions and Research Findings:

Peptide Structure and Stability: this compound serves as a crucial building block for the synthesis of N-hydroxy-peptides (NHPs) rsc.orgrsc.org. The incorporation of N-hydroxyamide functionalities, derived from residues like this compound, can profoundly alter the conformational and physiochemical characteristics of peptides. Research indicates that these modifications can lead to enhanced stabilization of secondary structures, such as β-sheets and β-hairpins, often without introducing significant energetic penalties rsc.orgrsc.org. This property makes this compound a valuable component for designing constrained peptidomimetics and foldamers with tailored structural properties.

Synthetic Utility in Peptide Synthesis: As a modified amino acid, this compound offers unique synthetic opportunities. Its integration into peptide chains can be achieved through standard solid-phase peptide synthesis techniques nih.govrsc.org. Furthermore, its structure lends itself to participation in chemoselective ligation strategies, enabling the construction of larger and more complex peptide architectures ethz.chnih.gov.

Natural Occurrence and Biological Relevance: this compound has been identified as an α-N-hydroxyamino acid component in certain natural products, such as mycelianamide (B14713246) cdnsciencepub.com. This natural occurrence suggests an inherent biological relevance and potential for bioactivity, although specific biological roles of this compound itself are still areas of active investigation.

Context within N-Hydroxyamino Acids: The study of this compound is often situated within the broader research on N-hydroxyamino acids. This class of compounds, including N-hydroxyglycine and N-hydroxyornithine, is found in various natural products and has been investigated for diverse biological activities, often associated with their hydroxamic acid derivatives researchgate.netcdnsciencepub.com.

The research surrounding this compound underscores its importance as a specialized amino acid derivative with the potential to influence peptide structure and function, contributing to advancements in synthetic chemistry and the exploration of novel biomolecules.

Structure

3D Structure

Properties

CAS No. |

21209-71-2 |

|---|---|

Molecular Formula |

C3H7NO3 |

Molecular Weight |

105.09 g/mol |

IUPAC Name |

(2S)-2-(hydroxyamino)propanoic acid |

InChI |

InChI=1S/C3H7NO3/c1-2(4-7)3(5)6/h2,4,7H,1H3,(H,5,6)/t2-/m0/s1 |

InChI Key |

AWOUERYHOVSIAI-REOHCLBHSA-N |

SMILES |

CC(C(=O)O)NO |

Isomeric SMILES |

C[C@@H](C(=O)O)NO |

Canonical SMILES |

CC(C(=O)O)NO |

sequence |

A |

Origin of Product |

United States |

Sophisticated Spectroscopic and Structural Elucidation of N Hydroxyalanine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N-hydroxyalanine, ¹H and ¹³C NMR spectroscopy are fundamental for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group (CH₃), the α-carbon (α-H), the amino-hydroxyl group (N-OH), and the carboxylic acid (COOH).

Methyl Protons (CH₃): These protons would appear as a doublet due to coupling with the adjacent α-proton.

α-Proton (α-H): This proton would exhibit a quartet due to coupling with the three methyl protons. Its chemical shift would be influenced by the adjacent electron-withdrawing carboxylic acid and N-hydroxyamino groups.

N-OH Protons: The protons on the nitrogen and oxygen of the hydroxylamine (B1172632) group are exchangeable and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. They may appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing three distinct signals for the methyl carbon, the α-carbon, and the carboxyl carbon. The chemical shifts provide insight into the electronic environment of each carbon atom.

Stereochemistry: NMR spectroscopy is a powerful technique for determining the stereochemistry of chiral molecules like this compound. purechemistry.orgresearchgate.net This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govnih.gov When this compound enantiomers react with a chiral agent, they form diastereomers, which are distinguishable by NMR due to their different magnetic environments. nih.gov This results in separate signals for the corresponding nuclei in the two diastereomers, allowing for the determination of enantiomeric excess. nih.gov Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used on rigid derivatives of this compound to determine through-space proximity of protons, which helps in assigning relative stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Carboxyl (COOH) | 10.0 - 13.0 (broad s) | 170 - 180 | Chemical shift is highly dependent on solvent and concentration. |

| α-Carbon (CH) | 3.5 - 4.5 (q) | 50 - 60 | Shifted downfield by adjacent COOH and N-OH groups. |

| Methyl (CH₃) | 1.3 - 1.6 (d) | 15 - 25 | Coupled to the α-proton. |

| Hydroxylamine (N-OH) | Variable (broad s) | - | Exchangeable protons; shifts are highly variable. |

Note: These are estimated values based on typical chemical shifts for amino acids and hydroxylamine derivatives. Actual values may vary based on experimental conditions. pdx.educompoundchem.comlibretexts.org

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov It provides precise information on bond lengths, bond angles, and the absolute and relative configuration of chiral centers. purechemistry.orgnih.gov

For a chiral molecule like this compound, single-crystal X-ray diffraction analysis of an enantiomerically pure sample can unambiguously determine its absolute configuration. thieme-connect.dewikipedia.org This is typically achieved by analyzing the anomalous dispersion of X-rays, a phenomenon that allows for the differentiation between a molecule and its mirror image. wikipedia.orgmit.edu The result confirms the spatial arrangement of the four different substituents (carboxyl, methyl, hydrogen, and N-hydroxyamino) around the chiral α-carbon, leading to an assignment of either an R or S configuration.

While specific crystal structure data for this compound is not widely published, studies on closely related N-acetyl N-hydroxy α-amino acids have demonstrated the utility of this technique. acs.org Such analyses reveal detailed conformational information and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxylamine and carboxyl groups, which dictate the crystal packing. The determination of the absolute configuration is crucial, as different enantiomers can exhibit distinct biological activities. purechemistry.org

Table 2: Expected Structural Information from X-ray Crystallography of this compound

| Parameter | Description | Significance |

| Absolute Configuration | The spatial arrangement of atoms at the chiral center (R or S). | Determines the specific enantiomer. Crucial for biological activity. |

| Relative Configuration | The stereochemical relationship between multiple chiral centers (not applicable to this compound). | Defines the diastereomer. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-C, C-N, N-O, C=O, O-H). | Provides insight into bond order and electronic structure. |

| **Bond Angles (°) ** | The angles formed by three connected atoms. | Defines the molecular geometry. |

| Torsion Angles (°) | The dihedral angles that describe the conformation of the molecule. | Reveals the preferred spatial orientation of functional groups. |

| Hydrogen Bonding | Intermolecular interactions involving hydrogen atoms and electronegative atoms (O, N). | Governs crystal packing and influences physical properties. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly sensitive to the functional groups present in a molecule, making them excellent for the characterization of this compound. The IR and Raman spectra are often complementary, as some vibrational modes may be more active in one technique than the other.

For this compound, the key functional groups that give rise to characteristic vibrational bands include the O-H (from hydroxylamine and carboxylic acid), N-H, C-H, C=O (carboxyl), N-O, and C-N bonds.

O-H and N-H Stretching: Broad absorption bands are expected in the high-frequency region of the IR spectrum (typically 3500-2500 cm⁻¹) due to O-H and N-H stretching vibrations, which are often involved in hydrogen bonding.

C=O Stretching: A strong, sharp absorption band characteristic of the carboxylic acid carbonyl group is expected around 1700-1750 cm⁻¹.

N-O Stretching: The N-O stretching vibration of the hydroxylamine group typically appears in the fingerprint region of the spectrum.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies of this compound, aiding in the assignment of experimental IR and Raman bands. isrjournals.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | Carboxylic Acid & Hydroxylamine | 3500 - 2500 | Strong, Broad |

| N-H Stretch | Hydroxylamine | 3300 - 3100 | Medium, Broad |

| C-H Stretch | Methyl & α-Carbon | 3000 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1750 - 1700 | Strong |

| N-H Bend | Hydroxylamine | 1650 - 1550 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium |

| N-O Stretch | Hydroxylamine | 1100 - 900 | Medium |

Note: These are approximate frequency ranges. The exact positions and shapes of the bands can be influenced by factors such as phase (solid/liquid) and intermolecular hydrogen bonding. researchgate.net

Electronic Spectroscopy: UV/Visible Absorption Studies

UV/Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The chromophores present in this compound—the carboxylic acid and the hydroxylamine groups—are expected to exhibit absorption in the ultraviolet region.

The primary electronic transitions for this compound would be:

n → π* transition: Associated with the carbonyl group (C=O) of the carboxylic acid. This transition involves the excitation of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital.

n → σ* transition: Associated with the lone pairs on the nitrogen and oxygen atoms of the hydroxylamine moiety. This involves the excitation of a non-bonding electron to an anti-bonding σ* orbital.

Table 4: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λ_max (nm) | Description |

| n → π | Carboxyl (C=O) | ~200 - 220 | Excitation of a non-bonding electron from the carbonyl oxygen to the π anti-bonding orbital. |

| n → σ | Hydroxylamine (N-O) | < 200 | Excitation of a non-bonding electron from nitrogen or oxygen lone pairs to a σ anti-bonding orbital. |

Advanced Spectroscopic Probes for Reaction Mechanisms (Mössbauer, Electron Paramagnetic Resonance, X-ray Absorption, Nuclear Resonance Vibrational Spectroscopy)

While standard spectroscopic techniques provide structural information on stable molecules, advanced probes are often required to study transient species, complex electronic structures, and reaction mechanisms involving this compound systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for detecting and characterizing species with unpaired electrons (radicals). This compound can potentially be oxidized to form a nitroxide radical. EPR spectroscopy would be the definitive method to identify such a radical intermediate, providing information about its electronic structure and environment.

Mössbauer Spectroscopy: This technique is specific to certain isotopes, most commonly ⁵⁷Fe. In biological systems, it is used to probe the oxidation state, spin state, and coordination environment of iron. nih.govresearchgate.netgoogle.com If this compound were part of an iron-containing enzyme or a synthetic iron complex, Mössbauer spectroscopy could provide detailed insights into the iron center during catalytic processes. nih.govgoogle.com

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a molecule, even in non-crystalline samples. uiowa.edunih.govnih.gov For this compound coordinated to a metal ion, XAS could reveal the metal's oxidation state, coordination number, and precise metal-ligand bond distances. uiowa.edunih.gov

Nuclear Resonance Vibrational Spectroscopy (NRVS): NRVS is a synchrotron-based technique that provides information on the vibrational modes specifically involving a Mössbauer-active nucleus (like ⁵⁷Fe). nih.gov It offers a detailed vibrational spectrum of the metal site, complementing data from IR and Raman spectroscopy. nih.gov

Spectroscopic Characterization of Metal Complexes and Coordinated Species Involving N-Hydroxylamines

The N-hydroxyamino and carboxylate groups of this compound make it an excellent candidate for a bidentate chelating ligand, capable of forming stable complexes with various metal ions. Spectroscopic techniques are crucial for characterizing these metal complexes and understanding the nature of the metal-ligand bonding. researchgate.netdamanhour.edu.eg

Upon coordination to a metal ion, the spectroscopic properties of this compound are expected to change significantly:

IR and Raman Spectroscopy: The vibrational frequencies of the carboxylate (COO⁻) and N-hydroxyamino groups will shift upon coordination. For instance, the C=O stretching frequency will typically shift to a lower wavenumber, while new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds may appear at lower frequencies (typically below 600 cm⁻¹). nih.gov

UV/Visible Spectroscopy: The formation of a metal complex can give rise to new electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals), which often occur in the visible region, making the complexes colored. nih.govamecj.com Spectrophotometric titrations can be used to determine the stoichiometry and formation constants of the complexes. researchgate.net

NMR Spectroscopy: The coordination of a paramagnetic metal ion can lead to significant broadening and shifting of the NMR signals of the ligand. For diamagnetic metal complexes, changes in the chemical shifts of the ligand protons can provide information about the coordination sites.

The study of such complexes is relevant in areas like bioinorganic chemistry and the development of new catalysts. researchgate.net

Computational and Theoretical Chemistry Approaches to N Hydroxyalanine Reactivity and Structure

Density Functional Theory (DFT) Studies on Tautomerism and Conformational Landscapes of N-Hydroxylated Compounds

Density Functional Theory (DFT) is a widely employed method for investigating the tautomeric forms and conformational landscapes of N-hydroxylated compounds, including N-hydroxyalanine. Studies on related N-hydroxy amidines, for instance, have utilized DFT to optimize tautomers and transition states, revealing that the amide oxime tautomer is generally more stable than the imino hydroxylamine (B1172632) form researchgate.net. While specific detailed studies on this compound's tautomerism are less prevalent in the initial search results compared to broader hydroxylamine chemistry, the principles derived from these related compounds are applicable. The hydroxylamine group (-NHOH) in this compound can potentially exist in different tautomeric forms, influenced by proton placement between nitrogen and oxygen atoms. DFT calculations are crucial for determining the relative energies and populations of these forms under various conditions. Furthermore, DFT can map out the potential energy surfaces to identify the most stable conformations of this compound, considering the rotation around single bonds and the spatial arrangement of its functional groups.

Investigation of Reaction Mechanisms and Transition States using Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing DFT, are essential for dissecting the reaction mechanisms and identifying transition states associated with this compound. Research on hydroxylamine and its derivatives often focuses on reactions involving the hydroxylamine group, such as nucleophilic additions, oxidations, and reductions. For example, studies on the reaction of hydroxylamine with phenyl acetate (B1210297) have used DFT to investigate acylation processes, revealing transition states for both O- and N-attack pathways researchgate.net. These calculations provide activation barriers (e.g., ΔG‡ values) that dictate reaction rates and selectivity. Similarly, investigations into the reaction of N-allenylpyrrole-2-carbaldehydes with hydroxylamine highlight the importance of quantum chemical methods in understanding oximation and cyclization steps, where solvent molecules play a critical role in reproducing activation barriers researchgate.netbohrium.comcolab.ws. These studies often employ methods like B3LYP or more advanced functionals with various basis sets to accurately model the reaction pathways and transition state geometries.

Protonation and Proton Transfer Dynamics in N-Hydroxylamine Systems

The hydroxylamine moiety (-NHOH) is prone to protonation and proton transfer due to the presence of both nitrogen and oxygen atoms, which can act as proton acceptors or donors. Theoretical studies have investigated the protonation sites of hydroxylamine derivatives, indicating that nitrogen is often the preferred site for protonation due to higher basicity ias.ac.inunige.chresearchgate.netresearchgate.net. For instance, DFT-B3LYP calculations on hydroxylamine itself show that N-protonation is more energetically favored than O-protonation unige.chresearchgate.netresearchgate.net. Furthermore, research has explored proton transfer dynamics, including intramolecular rearrangements and solvent-assisted proton transfers. Studies on interstellar hydroxylamine chemistry have detailed the energetic barriers for proton transfer mediated by H₃⁺, noting the high energy of transition states involving proton bridges between N and O atoms unige.chresearchgate.net. The dynamics of proton transfer are also influenced by the surrounding environment, with solvent molecules playing a significant role in stabilizing transition states and facilitating proton movement, as seen in studies on microhydrated hydroxylamine clusters rsc.org.

Modeling Molecular Interactions and Solvent Effects

Computational methods are crucial for modeling the molecular interactions of this compound and understanding the impact of solvent effects on its properties and reactivity. Studies on hydroxylamines interacting with metal complexes, for example, have used DFT to analyze internal hydrogen bonds between the hydroxylamine group and metal-ligand atoms, revealing their influence on molecular conformations and stability shareok.org. These calculations often involve Natural Bond Orbital (NBO) analysis to quantify donor-acceptor interactions.

The influence of solvent, particularly water, is a recurring theme. For N-hydroxy amidines, the presence of water molecules significantly lowers the activation barrier for tautomerism, making solvent-assisted tautomerism much faster than simple tautomerism nih.gov. Similarly, studies on reactions involving hydroxylamine emphasize that solvent molecules are necessary for adequate reproduction of activation barriers and for facilitating proton transfer researchgate.netcolab.ws. Computational approaches like the Polarizable Continuum Model (PCM) are often employed to account for solvent effects in theoretical calculations, providing a more realistic representation of molecular behavior in solution researchgate.net. Molecular dynamics (MD) simulations are also used to study interactions, such as those between metal ions and humic acids, where hydrogen bonding involving hydroxyl groups is analyzed mdpi.com.

Prediction of Spectroscopic Signatures

Computational chemistry plays a vital role in predicting spectroscopic signatures of this compound, allowing for comparison with experimental data and aiding in structural elucidation. DFT calculations can predict vibrational frequencies (e.g., IR spectra) and NMR chemical shifts. For example, studies on related compounds often use scaled quantum mechanical (SQM) force fields derived from DFT calculations to analyze vibrational spectra nih.gov. The accuracy of these predictions is benchmarked against experimental measurements. Moreover, computational methods are used to predict rotational constants and other spectroscopic parameters for molecules, which are essential for their identification in astronomical environments or for characterization in laboratory settings mdpi.com. The ability to predict these signatures is fundamental for validating theoretical models and confirming the identity and structure of this compound and its derivatives.

Biochemical Pathways and Enzymatic Transformations Involving N Hydroxyalanine

Role of N-Hydroxylamines in Biological Nitrogen Cycle Processes

Hydroxylamine (B1172632) (NH₂OH) and its derivatives like N-hydroxyalanine are key, albeit often transient, intermediates in the biogeochemical nitrogen cycle. acs.orgau.dknih.gov This cycle involves a series of microbial transformations that convert nitrogen between its various oxidation states.

Ammonia (B1221849) Oxidation and Hydroxylamine Oxidoreductases

The first step of nitrification, a critical process in the nitrogen cycle, is the oxidation of ammonia (NH₃) to hydroxylamine. researchgate.netconductscience.com This reaction is catalyzed by the enzyme ammonia monooxygenase (AMO) in ammonia-oxidizing bacteria (AOB) and archaea (AOA). researchgate.netwikipedia.orgresearchgate.net

Following its formation, hydroxylamine is further oxidized. In many nitrifying bacteria, the enzyme responsible for this next step is hydroxylamine oxidoreductase (HAO). wikipedia.orgnih.govontosight.ai HAO is a complex, multiheme enzyme that catalyzes the oxidation of hydroxylamine. ontosight.aiacs.org While it was initially thought that HAO directly converts hydroxylamine to nitrite (B80452) (NO₂⁻), more recent evidence suggests that the actual product of HAO-catalyzed hydroxylamine oxidation is nitric oxide (NO). nih.govnih.govjst.go.jp A subsequent, yet-to-be-fully-identified enzyme is then thought to convert NO to nitrite. nih.govjst.go.jp

Ammonia to Hydroxylamine: Mediated by Ammonia Monooxygenase (AMO). wikipedia.orgresearchgate.net

Hydroxylamine to Nitric Oxide: Catalyzed by Hydroxylamine Oxidoreductase (HAO). nih.govjst.go.jp

Nitric Oxide to Nitrite: Involves another enzymatic step. jst.go.jp

This pathway is central to the energy metabolism of ammonia-oxidizing microorganisms. jst.go.jp

Nitrous Oxide Production Pathways from Hydroxylamine

Hydroxylamine is a significant precursor to the production of nitrous oxide (N₂O), a potent greenhouse gas. nih.govmdpi.compnas.org N₂O can be generated through several pathways involving hydroxylamine, both biological and abiotic.

Ammonia-oxidizing bacteria can produce N₂O through two main metabolic routes: the oxidation of hydroxylamine and nitrifier denitrification. jst.go.jp The enzyme cytochrome P460, found in some ammonia-oxidizing bacteria like Nitrosomonas europaea, can directly convert hydroxylamine to nitrous oxide. wikipedia.orgresearchgate.net This enzyme selectively oxidizes NH₂OH to N₂O, while the related HAO primarily produces NO. rsc.org

Abiotic processes also contribute significantly to N₂O production from hydroxylamine, particularly in certain environments like estuarine and coastal ecosystems. mdpi.com These chemical reactions are often influenced by factors such as pH, the presence of oxygen, and the availability of metal ions like Fe²⁺, Fe³⁺, and Mn⁴⁺. mdpi.com For instance, MnO₂ can oxidize hydroxylamine to produce N₂O. mdpi.com

Furthermore, in ammonia-oxidizing archaea (AOA), a multicopper oxidase has been identified that oxidizes hydroxylamine to nitroxyl (B88944) (HNO). pnas.org This HNO can then undergo further reactions, including dimerization, to form N₂O. pnas.orgpnas.org

| Pathway | Organism/Condition | Key Enzyme/Factor | Product |

| Enzymatic Oxidation | Ammonia-Oxidizing Bacteria (e.g., Nitrosomonas europaea) | Cytochrome P460 | N₂O |

| Enzymatic Oxidation | Ammonia-Oxidizing Archaea | Multicopper Oxidase | HNO (precursor to N₂O) |

| Nitrifier Denitrification | Ammonia-Oxidizing Bacteria | Nitrite and Nitrous Oxide Reductases | N₂O |

| Abiotic Oxidation | Estuarine/Coastal Environments | Metal Oxides (e.g., MnO₂) | N₂O |

This compound as a Component of Natural Products and Secondary Metabolites

N-hydroxylated amino acids, including this compound, are found as structural components in a variety of natural products, particularly those produced by microorganisms. nih.govacs.org These compounds often exhibit important biological activities.

Biosynthesis of N-Hydroxylated Amino Acids in Microbial Systems

The biosynthesis of N-hydroxylated amino acids is a key step in the production of many secondary metabolites, such as siderophores. nih.gov Siderophores are low-molecular-weight iron chelators produced by bacteria and fungi to scavenge iron from their environment. nih.gov The hydroxamate groups (-C(=O)N(OH)R), which are crucial for iron binding, are derived from the N-hydroxylation of amino acids like ornithine and lysine (B10760008). nih.gov

The general biosynthetic pathway involves the N-hydroxylation of the amino acid, followed by acylation (often with a formyl or acetyl group) and subsequent incorporation into the final siderophore structure. nih.gov For example, the biosynthesis of some hydroxamate siderophores involves the N-hydroxylation of the side-chain amino group of ornithine or lysine. nih.gov

Enzymatic N-Oxygenation Mechanisms

The conversion of an amino group to a hydroxylamino group is catalyzed by a class of enzymes known as N-oxygenases or N-hydroxylating monooxygenases. nih.govnih.govresearchgate.net These enzymes facilitate the two-electron oxidation of a primary amine to a hydroxylamine. rsc.org

Many of these enzymes are flavin-dependent monooxygenases (FMOs). nih.govfrontiersin.org They utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor to activate molecular oxygen for the hydroxylation reaction. nih.govrsc.org Well-studied examples include the ornithine hydroxylases PvdA from Pseudomonas aeruginosa and SidA from Aspergillus fumigatus, and the lysine hydroxylase IucD from Escherichia coli. nih.gov

In addition to FMOs, other enzyme families can catalyze N-oxygenation, including cytochrome P450 enzymes and non-heme iron-dependent enzymes. acs.org For instance, the non-heme di-iron enzyme CmlI is involved in the N-oxygenation step during the biosynthesis of the antibiotic chloramphenicol. researchgate.net

The general reaction catalyzed by these N-oxygenases can be represented as: R-NH₂ + NADPH + H⁺ + O₂ → R-NH-OH + NADP⁺ + H₂O

Interaction of N-Hydroxylamines with Heme-Containing Enzymes and Peptidic Substrates

N-hydroxylamines, including this compound, can interact with various proteins, particularly those containing heme cofactors. wikipedia.orgresearchgate.netshareok.org Heme enzymes are involved in the metabolism of hydroxylamine compounds in biological processes like the nitrogen cycle and drug metabolism. researchgate.netshareok.org

Hydroxylamine and its derivatives can bind to the heme iron in different oxidation states (Fe(II) and Fe(III)). acs.org This binding can lead to the formation of heme-hydroxylamine complexes, which are proposed intermediates in several enzymatic reactions. acs.org For example, a heme-hydroxylamine complex is thought to be an intermediate in the reduction of nitrite to ammonia by cytochrome c nitrite reductase. acs.org

Furthermore, N-hydroxylamines can act as irreversible inhibitors of some heme-containing enzymes by binding to and "poisoning" the heme cofactor. wikipedia.org The interaction can also lead to the modification of the enzyme itself. For instance, cytochrome P460 enzymes, which oxidize hydroxylamine, possess a unique heme cofactor that is post-translationally cross-linked to a lysine residue of the protein. researchgate.net

Proposed Roles of N-hydroxylated Metabolites in Plant Biochemistry

N-hydroxylated metabolites are emerging as significant players in the complex biochemical landscape of plants, particularly in orchestrating defense responses. These compounds, characterized by the presence of a hydroxyl group attached to a nitrogen atom, are involved in critical signaling pathways that enable plants to resist pathogen attacks.

Systemic acquired resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to pathogens in tissues distant from the initial infection site. nih.gov A key signaling molecule in this pathway is N-hydroxypipecolic acid (NHP). chinbullbotany.com NHP has been identified as a mobile metabolite that is essential for the initiation of SAR in plants like Arabidopsis thaliana. nih.gov

The biosynthesis of NHP originates from the amino acid lysine. nih.gov A critical step in this pathway is the N-hydroxylation of pipecolic acid (Pip) to form NHP, a reaction catalyzed by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1). nih.gov Following a primary pathogen infection, NHP is produced and can be transported through the phloem to distal, uninfected leaves. chinbullbotany.com

Upon reaching the systemic tissues, NHP triggers a cascade of defense responses. Research has shown that NHP-induced immunity requires basal levels of salicylic (B10762653) acid (SA) and components of the SA signaling pathway, indicating a synergistic relationship between these two defense-related molecules. glpbio.com NHP can confer immunity through the SA receptor NPR1, leading to transcriptional reprogramming and priming the plant for a more robust defense response upon subsequent pathogen challenge. glpbio.com Furthermore, NHP has been shown to trigger the accumulation of extracellular nicotinamide (B372718) adenine dinucleotide (phosphate) [eNAD(P)] in systemic tissues, largely through the production of reactive oxygen species (ROS) by the enzyme RBOHF. nih.govresearchgate.net This suggests that mobile signals like NHP converge on eNAD(P) to activate downstream SAR signaling through receptor kinases such as LecRK-VI.2. nih.govresearchgate.net

The application of exogenous NHP to plants has been demonstrated to induce SAR, enhancing resistance to pathogenic bacteria. nih.gov This highlights the potential for engineering the NHP biosynthetic pathway in crop plants to improve disease resistance. nih.gov

| Key Component | Function in SAR Signaling |

| N-hydroxypipecolic acid (NHP) | Mobile signal molecule that initiates SAR. chinbullbotany.comnih.gov |

| Pipecolic acid (Pip) | Precursor to NHP. nih.gov |

| FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1) | Enzyme catalyzing the N-hydroxylation of Pip to NHP. nih.gov |

| Salicylic acid (SA) | Required at basal levels for NHP-induced immunity. glpbio.com |

| NPR1 | Salicylic acid receptor involved in NHP-induced transcriptional reprogramming. glpbio.com |

| eNAD(P) | Extracellular signaling molecule whose accumulation is triggered by NHP. nih.govresearchgate.net |

| ROS (Reactive Oxygen Species) | Involved in the NHP-triggered accumulation of eNAD(P). nih.govresearchgate.net |

The biosynthesis of auxin, a critical plant hormone regulating numerous aspects of growth and development, has been a subject of intense research. One of the proposed pathways for the synthesis of the primary auxin, indole-3-acetic acid (IAA), is the tryptamine (B22526) pathway. oup.com Initially, it was suggested that a flavin monooxygenase-like enzyme, YUCCA, catalyzes the N-hydroxylation of tryptamine to form N-hydroxytryptamine as a key intermediate in this pathway. bioone.org

However, subsequent research has cast significant doubt on the role of N-hydroxytryptamine in auxin biosynthesis. oup.comtandfonline.com Studies presenting mass spectral data for authentic N-hydroxytryptamine have demonstrated inconsistencies with the previously reported data for the product of the YUCCA enzyme reaction. oup.comnih.gov Furthermore, experiments involving the feeding of labeled tryptamine to pea seeds, where a PsYUC-like gene is highly expressed, did not result in the production of IAA, and N-hydroxytryptamine was not detected as a metabolite. nih.govoup.com

As of current understanding, there is insufficient evidence to definitively establish N-hydroxytryptamine as an intermediate in the biosynthesis of IAA. oup.comnih.gov The link between the YUCCA enzymes and the tryptamine pathway through N-hydroxytryptamine is now considered questionable. tandfonline.com

| Compound | Proposed Role | Current Understanding |

| Tryptamine | Precursor in a proposed auxin biosynthesis pathway. oup.com | Conversion to IAA via N-hydroxytryptamine is not well-supported. nih.gov |

| N-hydroxytryptamine | Proposed intermediate in the tryptamine pathway to IAA. bioone.org | Insufficient evidence for its role as an intermediate in auxin biosynthesis. oup.comnih.gov |

| YUCCA enzymes | Initially proposed to catalyze the formation of N-hydroxytryptamine from tryptamine. bioone.org | Their precise biochemical function in this context is being reassessed. tandfonline.com |

| Indole-3-acetic acid (IAA) | The primary auxin in plants. | Synthesized through multiple pathways, with the role of the tryptamine pathway being re-evaluated. |

N-Hydroxylamine as a Signaling Molecule in Microbial Interactions

While direct evidence for this compound as a signaling molecule in microbial interactions is limited, the closely related compound hydroxylamine (NH₂OH) has been shown to play a significant role in communication and interaction between different microbial species. mdpi.comnih.gov Microbes utilize a variety of small, diffusible signal molecules to coordinate their activities, a process known as quorum sensing. nih.gov

Hydroxylamine is an intermediate in the nitrification process, where ammonia-oxidizing bacteria convert ammonia to nitrite. researchgate.net In this context, hydroxylamine can act as a signaling molecule. For instance, reactive nitrogen species (RNS), including nitric oxide which can be derived from hydroxylamine, are involved in triggering various plant defense responses and in mediating symbiotic relationships between plants and microbes. mdpi.comresearchgate.net

Furthermore, hydroxylamine has been implicated in antagonistic interactions between bacteria. The accumulation of hydroxylamine produced by one bacterial species can trigger responses such as autolysis and biofilm formation in another, demonstrating its role as an intercellular signal. nih.gov These interactions are crucial in shaping the composition and dynamics of microbial communities in various environments, including the plant rhizosphere and phyllosphere. mpg.de

The study of N-substituted hydroxylamines as potential antibacterial agents further underscores the importance of the hydroxylamine functional group in microbial processes. These compounds can act as radical scavengers, inhibiting essential bacterial enzymes. While this is a different mode of action from signaling, it highlights the biological activity of hydroxylamine derivatives within microbial systems.

N Hydroxyalanine in Chemical Biology: Probe Development and Functional Studies

Activity-Based Protein Profiling (ABPP) using N-hydroxyalanine Scaffolds

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technology that employs chemical probes to directly interrogate the functional state of enzymes within complex biological systems wikipedia.org. These probes are designed to covalently label the active sites of enzymes, allowing for their identification, quantification, and characterization researchgate.net. This compound scaffolds have proven particularly useful in developing ABPP probes targeting specific enzyme classes.

Design and Synthesis of Covalent Inhibitors for PLP-Dependent Enzymes

Pyridoxal-5'-phosphate (PLP)-dependent enzymes represent a vast and functionally diverse group of enzymes crucial for numerous metabolic pathways across all organisms nih.govresearchgate.netresearchgate.net. Their central role in biological processes makes them attractive targets for therapeutic intervention. This compound has been incorporated as a "warhead" in the design of covalent inhibitors targeting PLP-dependent enzymes nih.govresearchgate.netumn.eduresearchgate.net. This scaffold functions by irreversibly binding to the PLP cofactor, thereby inhibiting enzyme activity umn.eduresearchgate.net.

Probes designed for this purpose often feature a trifunctional architecture:

This compound warhead: Responsible for covalent inhibition of the PLP cofactor.

Diazirine or other photo-crosslinking moiety: Enables UV-induced covalent crosslinking to the enzyme, stabilizing the interaction.

Alkyne or azide (B81097) tag: Facilitates subsequent enrichment, detection, or visualization via "click" chemistry nih.govresearchgate.netresearchgate.net.

The synthesis of such probes typically involves conjugating these functional elements to an this compound derivative, creating a tool capable of selectively labeling and identifying active PLP-dependent enzymes umn.eduresearchgate.net.

Application in Proteomic Studies

The application of this compound-based ABPP probes in proteomic studies has enabled significant advancements in understanding enzyme function and identifying novel drug targets. These probes have been utilized in both in vitro enzyme assays and in vivo cellular studies, including those involving Mycobacterium tuberculosis nih.govresearchgate.netresearchgate.net.

In proteomic experiments, cells treated with these probes are typically lysed, and the covalently labeled proteins are then captured using affinity enrichment techniques (e.g., via the alkyne tag and streptavidin) nih.govumn.eduresearchgate.net. Subsequent analysis, often through mass spectrometry, allows for the identification of the targeted enzymes nih.govresearchgate.net. For instance, a trifunctional probe incorporating an this compound warhead was successfully used to enrich and identify LysA, a PLP-dependent enzyme critical for lysine (B10760008) biosynthesis, from M. tuberculosis cell lysates nih.govresearchgate.netresearchgate.net. This approach provides a functional readout of enzyme activity, complementing traditional methods that rely on protein abundance wikipedia.orgresearchgate.net.

Bioorthogonal Chemistry and N-hydroxylamine Tags

Bioorthogonal chemistry refers to a set of chemical reactions that can occur within living systems without interfering with native biochemical processes escholarship.orgrsc.org. N-hydroxylamines and their derivatives serve as versatile tags and reactive partners in various bioorthogonal reactions, enabling precise labeling and modification of biomolecules.

Development of Coupling Partners for Bioorthogonal Reactions

The development of novel bioorthogonal coupling partners is crucial for expanding the toolkit available to chemical biologists. N-hydroxylamines have been integrated into several such reaction systems. For example, N-alkylhydroxylamines and N,N-dialkylhydroxylamines have been employed in reactions with aldehydes and strained alkynes, respectively, to form stable cycloadducts chemrxiv.orgscholaris.canih.govnih.govresearchgate.net.

One notable development is the reaction between N-alkylhydroxylamines and aldehydes, which, in the presence of a catalyst like 5-methoxyanthranilic acid (5-MOAA), proceeds via nitrone formation and subsequent [3+2] cycloaddition to yield isoxazolidines chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.orgacs.org. This reaction is characterized by favorable kinetics at physiological pH and demonstrates orthogonality to other common bioorthogonal chemistries, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) chemrxiv.orgchemrxiv.orgchemrxiv.orgacs.org.

Another example involves the bioorthogonal reaction between N,N-dialkylhydroxylamines and cyclooctynes, leading to the formation of enamine N-oxide ligation products with rapid kinetics and high regioselectivity nih.govnih.govresearchgate.net. Furthermore, boronic acid-mediated three-component couplings involving catechols and N-hydroxylamines have been developed for labeling peptides in aqueous environments acs.org.

Formation of Isoxazolidine (B1194047) Cycloadducts

The [3+2] cycloaddition reaction between nitrones and alkenes (or alkynes) is a well-established method for synthesizing isoxazolidines, five-membered heterocycles containing nitrogen and oxygen mdpi.comdergipark.org.trorganic-chemistry.orgmdpi.comacs.org. This compound derivatives can be precursors to nitrones, which then participate in these cycloaddition reactions chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.orgacs.org.

In these systems, an N-alkylhydroxylamine reacts with an aldehyde to in situ generate a nitrone. This nitrone then undergoes a rapid [3+2] cycloaddition with a pendant alkene, forming a bicyclic isoxazolidine chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.orgacs.org. These reactions can be designed to proceed under physiological conditions and are compatible with complex biological matrices like cell lysates chemrxiv.orgchemrxiv.orgchemrxiv.orgacs.org. The resulting isoxazolidine ring is a stable adduct, and the reaction's orthogonality to other bioorthogonal chemistries enhances its utility in multiplexed labeling experiments chemrxiv.orgchemrxiv.orgchemrxiv.orgacs.org.

Table 1: Key Bioorthogonal Reactions Involving Hydroxylamines/N-hydroxyalanine Derivatives

| Reaction Type | Reactants | Product(s) | Key Features/Notes | Example Rate (M⁻¹s⁻¹) | References |

| Nitrone-Alkene [3+2] Cycloaddition | N-alkylhydroxylamine + Aldehyde (forms nitrone) | Isoxazolidine | Catalyzed by 5-MOAA, orthogonal to SPAAC, physiological pH, forms bicyclic adducts | >50 (SPANC) | chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.orgacs.org |

| N,N-dialkylhydroxylamine + Cyclooctyne | N,N-dialkylhydroxylamine + Cyclooctyne | Enamine N-oxide | Bioorthogonal, rapid kinetics, regioselective | up to 84 | nih.govnih.govresearchgate.net |

| Boronic Acid-Mediated Coupling | Catechol + Boronic Acid + N-hydroxylamine | Labeled peptide adducts | Works in water, labels peptides | N/A | acs.org |

| Hydroxylamine (B1172632) + Aldehyde/Ketone | Hydroxylamine derivative + Aldehyde/Ketone | Oxime | Stable adducts, used for labeling biomolecules | N/A | thermofisher.com |

| Cyclic Hydroxylamines + Radicals | Cyclic hydroxylamine + Free radicals (e.g., biomolecule radicals) | Cyclic hydroxylamine adducts | Water-soluble, used for detecting biomolecule radicals via mass spectrometry | N/A | researchgate.net |

N-Hydroxylamines as Probes for Specific Biomolecules and Ions

Beyond enzyme profiling, N-hydroxylamines and their derivatives are being explored as probes for detecting and characterizing other specific biomolecules and ions. Their ability to form stable adducts with various functional groups, coupled with their amenability to bioorthogonal chemistries, makes them versatile tools.

Hydroxylamine derivatives can react with aldehydes and ketones to form stable oximes, a reaction that has been utilized for labeling biomolecules thermofisher.com. For instance, the boronic acid-triggered coupling of catechols and N-hydroxylamines in aqueous media offers a method for labeling peptides acs.org.

Furthermore, cyclic hydroxylamines have been evaluated for their capacity to trap free radicals, including those derived from biomolecules, using mass spectrometry researchgate.net. These probes demonstrate water solubility and can be used to detect specific types of radicals, providing insights into oxidative stress and radical-mediated biological processes researchgate.net. The development of N-monosubstituted hydroxylamino functional group-specific detection methods using mass spectrometry further highlights the utility of these compounds in analytical chemistry and biological studies nih.gov. Nucleophilic probes, including O-hydroxylamine derivatives, are also being synthesized and evaluated for profiling electrophilic functionality in biological targets nih.gov.

Table 2: this compound in ABPP for PLP-Dependent Enzymes

| Probe Component | Target Enzyme Class | Mechanism of Action | Probe Features | Application | Example Enzyme Identified | References |

| This compound warhead | PLP-dependent enzymes | Covalent inhibition via irreversible binding to PLP cofactor | Trifunctional: warhead, diazirine (crosslinking), alkyne (enrichment) | In vitro and in vivo studies, proteomic profiling, identification of enzymes (e.g., LysA) in M. tuberculosis cell lysates and in vitro. | LysA | nih.govresearchgate.netumn.eduresearchgate.net |

Compound List:

this compound

Alanine

Pyridoxal-5'-phosphate (PLP)

5-methoxyanthranilic acid (5-MOAA)

N-alkylhydroxylamine

N,N-dialkylhydroxylamine

N-monosubstituted hydroxylamine

O-hydroxylamine

Cyclic hydroxylamines

Aldehyde

Alkene

Alkyne

Azide

Nitrone

Isoxazolidine

Enamine N-oxide

Catechol

Boronic acid

Peptide

Oxime

Ketone

Diazirine

HaloTag7

Z-domain

LysA

Ammonia (B1221849) monooxygenase (AMO)

Hydroxylamine dehydrogenase (HAO)

Advanced Analytical Methodologies for N Hydroxyalanine Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are central to the separation, identification, and quantification of amino acids and their derivatives. For a polar compound like N-hydroxyalanine, these techniques often require modification, such as derivatization, to enhance detection and retention on common stationary phases.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing amino acids. acs.org Since this compound lacks a strong native chromophore for UV detection, derivatization is a necessary step to attach a UV-active or fluorescent tag to the molecule, thereby increasing sensitivity and selectivity. acs.orgnih.gov This process modifies the analyte's chemical properties to improve its chromatographic behavior and detectability. acs.org

Pre-column derivatization involves reacting the analyte with a tagging reagent before injection into the HPLC system. acs.org This approach is widely used for amino acid analysis and is applicable to this compound. acs.orgnih.gov Common reagents target the primary or secondary amine groups typical of amino acids. While research specifically detailing the derivatization of this compound is limited, strategies used for general amino acids are relevant.

Several well-established derivatization reagents could theoretically be employed for this compound analysis:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. This is a rapid and sensitive method, though the derivatives can be unstable. acs.orgnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. rsc.org

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amino groups to produce stable and intensely fluorescent derivatives. acs.orgnih.gov

Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which are readily detected by UV absorbance. nih.govbeilstein-journals.org

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A reagent that reacts with amino groups to form stable, fluorescent derivatives that can be analyzed by reversed-phase HPLC. nih.govbeilstein-journals.org

| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence |

| Dansyl Chloride | DNS-Cl | Primary and Secondary Amines | Fluorescence |

| Phenylisothiocyanate | PITC | Primary and Secondary Amines | UV Absorbance |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary and Secondary Amines | Fluorescence |

The efficiency of any derivatization reaction is critically dependent on optimizing various parameters to ensure complete and reproducible conversion of the analyte. nih.gov Key factors include:

Reagent Concentration: A sufficient molar excess of the derivatization reagent is required to drive the reaction to completion.

pH: The pH of the reaction medium is crucial, as the reactivity of both the amino group on this compound and the derivatizing agent is pH-dependent. For example, OPA derivatization is typically performed under alkaline conditions.

Reaction Time and Temperature: These parameters must be controlled to ensure the reaction is complete without causing degradation of the analyte or the derivative.

Solvent: The choice of solvent can influence reaction kinetics and the stability of the resulting derivatives.

Optimization is typically achieved by systematically varying these conditions and measuring the response of the derivatized product using HPLC to find the conditions that yield the highest and most stable signal.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique ideal for trace analysis. It combines the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer, providing structural information and confident identification of analytes. researchgate.net

While a specific LC-MS method for the quantification of free this compound is not detailed in the available literature, the technique has been instrumental in the structural elucidation of complex natural products containing this compound residues. For instance, high-resolution mass spectrometry (HRMS) has been used to determine the molecular formulas of novel cyclic depsipeptides like dentigerumycins and polyoxypeptin A, confirming the presence of this compound moieties within their structures. acs.orgresearchgate.netamazonaws.com

Furthermore, LC-MS has been used to monitor synthetic peptides incorporating this compound, demonstrating its utility in analyzing molecules that contain this specific amino acid variant. beilstein-journals.org A chemical probe featuring an this compound "warhead" was also analyzed using mass spectrometry to identify its protein targets, highlighting the technique's applicability in complex biological matrices. nih.gov For trace analysis of free this compound, an LC-MS method would likely involve a HILIC (Hydrophilic Interaction Liquid Chromatography) column for retention of the polar molecule, coupled with a tandem mass spectrometer (MS/MS) operating in selected reaction monitoring (SRM) mode for maximum sensitivity and specificity.

Ion Chromatography

Ion chromatography (IC) is a subset of HPLC that separates ionic species based on their interaction with an ion-exchange resin. thieme-connect.de This technique is well-suited for the analysis of small, highly polar, and ionic compounds, including various amines and organic acids. amazonaws.com Given that this compound is an amino acid and can exist in ionic forms, IC presents a plausible, though not widely documented, method for its analysis.

The separation would be based on the affinity of the charged this compound molecule for the stationary phase of an ion-exchange column. thieme-connect.de Detection could be achieved through suppressed conductivity or, for higher sensitivity, coupled with mass spectrometry (IC-MS) or pulsed amperometric detection. While IC methods have been developed for the related compound hydroxylamine (B1172632), specific applications for this compound require further research.

Electrochemical Sensing and Voltammetric Determinations

Electrochemical sensors offer a rapid, sensitive, and often portable alternative to chromatographic methods for the analysis of electroactive compounds. Voltammetric techniques measure the current resulting from the oxidation or reduction of an analyte at an electrode surface as the potential is varied.

The applicability of these methods to this compound depends on its electrochemical properties. While extensive research has been conducted on the voltammetric determination of the simpler compound hydroxylamine and other amino acids like phenylalanine, specific studies on this compound are not present in the current literature.

For this compound to be detected voltammetrically, the hydroxylamino group or another part of the molecule must be susceptible to oxidation or reduction within the potential window of the electrode material. Chemically modified electrodes (CMEs) are often employed to enhance sensitivity and selectivity. These modifications can involve nanoparticles, polymers, or specific catalysts that lower the overpotential required for the redox reaction of the target analyte. For example, sensors have been developed for other amino acids using materials like cobalt phthalocyanine or Prussian Blue to facilitate detection. The development of a voltammetric method for this compound would first require a fundamental study of its electrochemical behavior using techniques like cyclic voltammetry to identify its redox potentials.

| Technique | Principle | Key Considerations for this compound | Status |

|---|---|---|---|

| HPLC with Derivatization | Separation of tagged analyte for UV or fluorescence detection. | Requires pre-column reaction with reagents like OPA or FMOC-Cl due to lack of a native chromophore. | Plausible, based on general amino acid methods. Not specifically documented. |

| LC-MS/MS | Separation by LC followed by sensitive and specific detection by mass spectrometry. | High sensitivity for trace analysis. Used to identify this compound within larger peptides. | Applied in qualitative/structural context. Quantitative methods for free form not documented. |

| Ion Chromatography (IC) | Separation of ionic species on an ion-exchange column. | Suitable for small, polar, and charged molecules. | Plausible, but not specifically documented for this compound. |

| Electrochemical Sensing | Measures current from the oxidation/reduction of the analyte. | Requires this compound to be electroactive. Modified electrodes could enhance sensitivity. | Requires fundamental electrochemical characterization. Not documented. |

Modified Electrode Platforms for Enhanced Sensitivity

Direct electrochemical analysis of small, non-electroactive amino acids like alanine and its derivatives is often challenging due to high oxidation overpotentials and low sensitivity at conventional electrodes. rsc.orgresearchgate.net To overcome these limitations, chemically modified electrodes (CMEs) are employed to enhance the electrochemical response. researchgate.net While specific studies on this compound are limited, methodologies developed for other amino acids and hydroxylamine provide a framework for its detection.

The modification of electrode surfaces with nanomaterials and catalytic species is a primary strategy for improving analytical performance. Carbon nanotubes (CNTs), for example, are used to increase the electrode's surface area and facilitate electron transfer. rsc.orgresearchgate.net Single-wall carbon nanotube (SWNT) modified glassy carbon electrodes (GCEs) have been shown to enable the constant-potential amperometric detection of traditionally non-electroactive amino acids. rsc.org

Further enhancements are achieved by incorporating metallic or metal oxide nanoparticles, which exhibit electrocatalytic activity towards the oxidation of amino acids and hydroxylamine. researchgate.netrsc.org Nickel-modified electrodes, in particular, have demonstrated significant catalytic effects. researchgate.netrsc.org In an alkaline medium, a Ni(II)/Ni(III) redox couple is formed on the electrode surface; the Ni(III) species can then catalytically oxidize the target analyte, leading to a substantial amplification of the analytical signal. researchgate.net The electrodeposition of a nickel hydroxide film onto a SWNT layer has been reported to cause a dramatic enhancement in the analytical response for amino acids compared to SWNT or nickel electrodes alone. rsc.org Other materials used for electrode modification in hydroxylamine sensing include gold nanoparticles and various metal oxides, which offer large surface areas and favorable catalytic properties. rsc.org Amino acid-functionalized electrochemically reduced graphene oxide has also been used to create sensitive platforms for detecting other small molecules. electrochemsci.org

| Electrode Platform | Modifier | Target Analyte(s) | Key Performance Feature |

|---|---|---|---|

| Glassy Carbon Electrode (GCE) | Single-Wall Carbon Nanotubes (SWNT) | 'Non-electroactive' amino acids (e.g., arginine, lysine) | Enhanced electrochemical reactivity and stable constant-potential detection. rsc.org |

| GCE | Nickel Hydroxide on SWNT layer | Amino acids | Dramatically enhanced sensitivity via electrocatalytic oxidation by Ni(III) species. rsc.org |

| Gold Electrode | Gold Nanoparticles (AuNPs) | Hydroxylamine | Increased surface area leading to enhanced electrochemical signal. rsc.org |

| GCE | L-histidine-Functionalized Electrochemically Reduced Graphene Oxide (L-His-ERGO) | Nitrite (B80452) | Superior conductivity and catalytic oxidation. electrochemsci.org |

Cyclic Voltammetry and Differential Pulse Voltammetry Applications

Voltammetric techniques are central to studying the electrochemical properties of analytes and developing quantitative analytical methods. azolifesciences.com Cyclic voltammetry (CV) is invaluable for investigating redox processes and reaction mechanisms, while differential pulse voltammetry (DPV) offers higher sensitivity and better resolution for quantitative analysis. azolifesciences.com

For compounds like this compound, these techniques would be used in conjunction with the modified electrodes described previously. CV can be used to characterize the electrocatalytic behavior of the modified surface. For instance, in the case of a nickel-modified electrode, CV would show the characteristic redox peaks of the Ni(II)/Ni(III) couple. In the presence of an amino acid or hydroxylamine, an increase in the anodic peak current and a decrease in the cathodic peak current would be observed, which is indicative of an electrocatalytic mechanism. researchgate.net

DPV is particularly well-suited for determining low concentrations of analytes. By applying potential pulses on top of a linear voltage ramp, the technique effectively minimizes the background charging current, thereby enhancing the signal-to-noise ratio. rsc.org A review of electroanalytical methods for hydroxylamine highlights that numerous sensors based on modified electrodes utilize DPV for quantification, achieving low limits of detection (LOD) down to the nanomolar level. rsc.org For example, a glassy carbon electrode modified with alizarine red S has been used for the electrocatalytic detection of hydroxylamine with a reported LOD of 7.2 μM. rsc.org The application of DPV to a suitable modified electrode platform would likely provide a sensitive method for the quantification of this compound.

| Technique | Analyte | Electrode System | Key Finding / Application |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Hydroxylamine | Gold nanoparticle modified gold electrode | Characterization of the electrochemical oxidation mechanism. rsc.org |

| Cyclic Voltammetry (CV) | Amino acids (general) | Nickel nanoparticle modified electrode | Investigation of the electrocatalytic oxidation mechanism involving the Ni(II)/Ni(III) redox couple. researchgate.net |

| Differential Pulse Voltammetry (DPV) | Hydroxylamine | Glassy Carbon Electrode modified with Alizarine Red S | Quantitative determination with a reported Limit of Detection (LOD) of 7.2 μM. rsc.org |

| Differential Pulse Voltammetry (DPV) | Nitrite | L-His-ERGO/GCE | Sensitive quantitative analysis. electrochemsci.org |

Q & A

Q. How does N-hydroxylation alter the intrinsic conformational stability of amino acids in peptide backbones?

N-hydroxylation replaces the amide hydrogen with a hydroxyl group, inducing steric and electronic changes. Computational studies show that this modification redistributes energy minima on Ramachandran plots, eliminating the βDL conformation observed in alanine and stabilizing εL and other regions. These shifts are attributed to enhanced hydrogen-bonding capacity and steric interactions . Researchers should compare computational predictions with experimental data (e.g., crystallography) to validate these findings.

Advanced Research Questions

Q. What role does N-hydroxyalanine play in metal chelation and hydrogen-bonded peptide design?

The N-hydroxyl group can act as a hydrogen-bond donor and participate in metal coordination. For instance, it forms intramolecular hydrogen bonds with adjacent carbonyl groups, stabilizing helical or turn structures in peptides. Additionally, its ability to chelate metal ions (e.g., Fe³⁺, Cu²⁺) makes it useful for designing metallopeptides targeting enzyme active sites . To study this, researchers can synthesize peptides containing this compound and use techniques like UV-Vis spectroscopy or isothermal titration calorimetry (ITC) to quantify metal-binding affinities.

Q. How can contradictions between computational and empirical data on this compound’s conformational stability be resolved?

Discrepancies often arise from approximations in computational models (e.g., solvent effects, force field limitations) or experimental artifacts (e.g., crystal packing). A robust approach involves:

- Validating computational results with higher-level theories (e.g., MP2 vs. DFT).

- Repeating experiments under varied conditions (e.g., solvent, temperature).

- Applying statistical tools (e.g., error analysis, Bayesian inference) to assess data reliability . For example, if DFT predicts a stable εL conformation unobserved experimentally, researchers should re-examine solvation effects or probe dynamic flexibility via molecular dynamics simulations.

Q. How do the conformational changes in this compound inform the design of constrained peptides for therapeutic applications?

The elimination of βDL and stabilization of εL minima (observed in Ramachandran plots) suggest that this compound can enforce specific backbone angles, reducing conformational entropy. This property is valuable for designing peptides with rigid secondary structures, such as β-turns or helices, which enhance target binding specificity. Researchers can incorporate this compound into peptide libraries and screen for bioactivity using surface plasmon resonance (SPR) or phage display .

Methodological Guidelines

- Data Collection : Prioritize peer-reviewed computational studies (e.g., DFT-optimized structures) and empirical data from crystallography or spectroscopy.

- Contradiction Analysis : Cross-reference multiple methodologies (e.g., ab initio calculations, NMR, CD) to identify systematic errors .

- Reporting Standards : Follow NIH guidelines for preclinical studies, including detailed experimental conditions and statistical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.